5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole
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Overview
Description
5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles This compound is characterized by its unique tricyclic structure, which includes a pyridine ring fused to a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole can be achieved through various synthetic routes. One common method involves the Fischer indole cyclization, where an indole derivative undergoes cyclization in the presence of glacial acetic acid and concentrated hydrochloric acid . Another approach involves the conversion of 1,5-methanoazocino-[4,3-b]indole uleine into the desired compound through a series of steps, including reduction and aromatization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency of the synthesis, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole derivatives.
Reduction: Reduction reactions can convert it into tetrahydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include red lead and other metal oxides.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can have significant biological and pharmacological activities.
Scientific Research Applications
5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole involves its interaction with specific molecular targets and pathways. The compound’s basic properties, due to the presence of a nitrogen atom in the pyrrole ring, make it pharmacologically active . It can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Carbazole: An aromatic heterocyclic compound with a similar tricyclic structure.
1,2,3,4-Tetrahydrocarbazole: A reduced form of carbazole with similar chemical properties.
Indole Derivatives: Compounds containing the indole nucleus, which share similar biological activities.
Uniqueness
5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole is unique due to its specific substitution pattern and the presence of both pyridine and carbazole moieties
Properties
CAS No. |
54415-56-4 |
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Molecular Formula |
C18H20N2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
5-ethyl-2-methyl-1,3,4,11-tetrahydropyrido[3,4-a]carbazole |
InChI |
InChI=1S/C18H20N2/c1-3-12-10-15-14-6-4-5-7-17(14)19-18(15)16-11-20(2)9-8-13(12)16/h4-7,10,19H,3,8-9,11H2,1-2H3 |
InChI Key |
AKJKAWHSRPHTIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C3=C1CCN(C3)C)NC4=CC=CC=C42 |
Origin of Product |
United States |
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